

# Application Notes and Protocols for OTSSP167 Hydrochloride Stock Solution Preparation

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## Compound of Interest

Compound Name: OTSSP167 hydrochloride

Cat. No.: B560139

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## Introduction

**OTSSP167 hydrochloride** is a potent, orally bioavailable, and ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC<sub>50</sub> of 0.41 nM.<sup>[1][2][3][4][5]</sup> MELK is a key regulator of cancer cell proliferation, stem cell maintenance, and mitotic progression, making OTSSP167 a compound of significant interest in oncology research.<sup>[6][7]</sup> It has demonstrated anti-tumor activity in various cancer cell lines and xenograft models, including breast, lung, prostate, and pancreatic cancers.<sup>[3][7][8]</sup> These notes provide detailed protocols for the preparation, storage, and handling of **OTSSP167 hydrochloride** stock solutions for in vitro and in vivo experiments.

## Chemical Properties

Property	Value
Chemical Name	1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethan-1-one, monohydrochloride[8]
Molecular Formula	C25H29Cl3N4O2[9]
Molecular Weight	523.88 g/mol [1][10][11]
CAS Number	1431698-10-0[1][8][10]
Appearance	Crystalline solid[8]

## Solubility Data

The solubility of **OTSSP167 hydrochloride** can vary slightly between batches. It is recommended to use freshly opened solvents, particularly for DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3] Sonication may be required to fully dissolve the compound.[2][12]

Solvent	Solubility
DMSO	≥ 30 mg/mL[8]
DMF	10 mg/mL[8]
Ethanol	1 mg/mL[8]
Water	7.14 mg/mL (requires sonication)[2]
DMSO:PBS (pH 7.2) (1:9)	0.1 mg/mL[8]

## Experimental Protocols

### Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **OTSSP167 hydrochloride** in DMSO, a common solvent for in vitro studies.

#### Materials:

- **OTSSP167 hydrochloride** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

#### Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:  
$$\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$$
  
For 1 mL of a 10 mM solution:  $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 523.88 \text{ g/mol} = 5.24 \text{ mg}$
- Weighing: Carefully weigh out the calculated amount of **OTSSP167 hydrochloride** powder and transfer it to a sterile vial.
- Solvent Addition: Add the desired volume of anhydrous DMSO to the vial. For 5.24 mg of powder, add 1 mL of DMSO.
- Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution.  
[2] Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C or -80°C.[2][13]

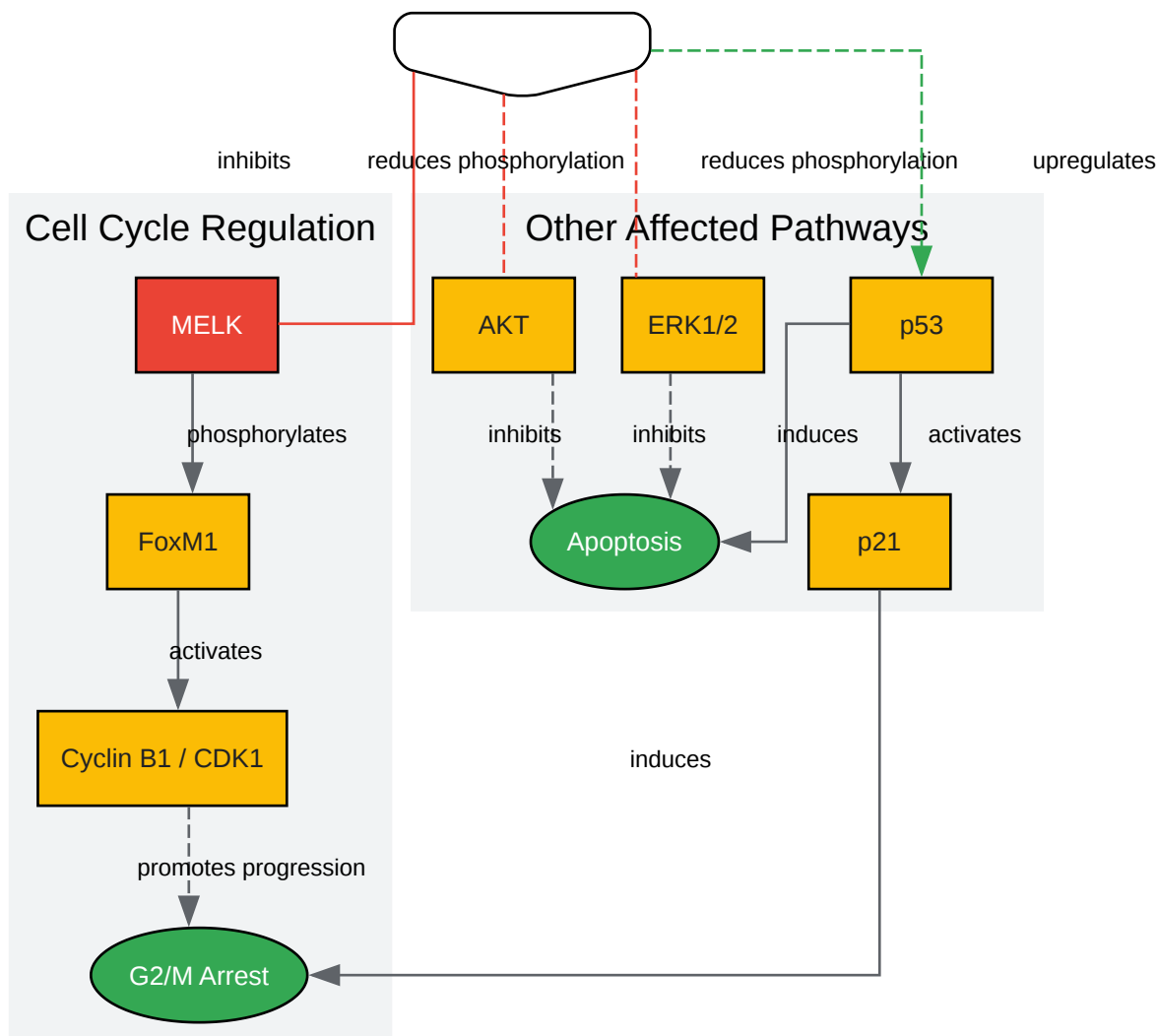
## Stability and Storage

- Powder: The solid form of **OTSSP167 hydrochloride** is stable for at least 4 years when stored at -20°C.[8]
- Stock Solutions: Solutions in DMSO can be stored at -20°C for up to 1 year, or at -80°C for up to 2 years.[2] It is recommended to prepare fresh solutions for optimal activity, as some sources suggest that solutions are unstable.[1] Avoid multiple freeze-thaw cycles.[13]

## Signaling Pathway

OTSSP167 is a potent inhibitor of MELK, a kinase involved in cell cycle progression and the maintenance of cancer stem cells. Inhibition of MELK by OTSSP167 can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway affected by OTSSP167.

## Simplified Signaling Pathway of OTSSP167 Action

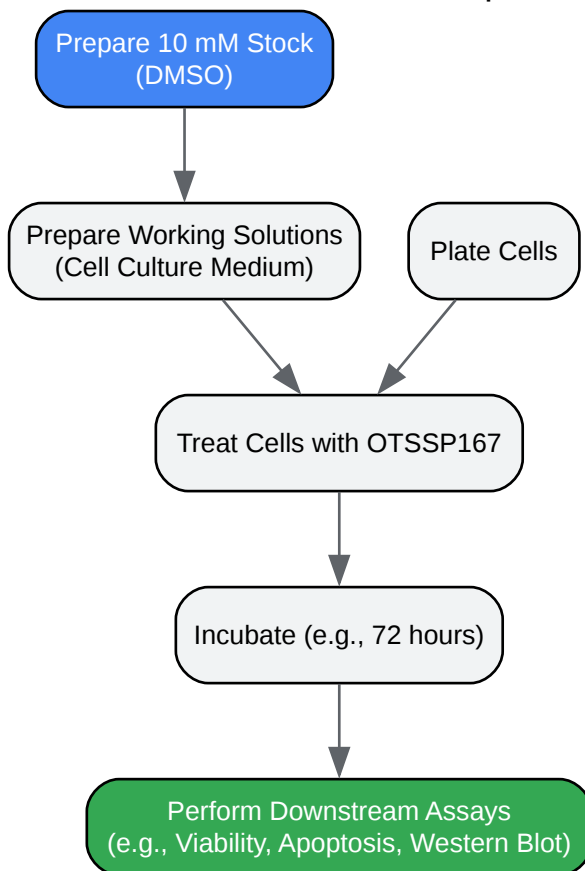
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Caption: OTSSP167 inhibits MELK, leading to G2/M arrest and apoptosis.

## Experimental Workflow

The following diagram outlines a general workflow for utilizing **OTSSP167 hydrochloride** in cell-based assays.

## General Workflow for In Vitro Experiments



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Caption: Workflow for cell-based assays using OTSSP167.

## Cautions and Key Considerations

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.
- **Hygroscopic Nature of DMSO:** Use fresh, anhydrous DMSO to ensure maximum solubility.
- **Solution Stability:** While stock solutions can be stored, it is best practice to prepare fresh dilutions in culture medium for each experiment. Some sources indicate that aqueous solutions are unstable.<sup>[1]</sup>
- **Off-Target Effects:** Be aware that at higher concentrations, OTSSP167 may exhibit off-target effects on other kinases such as Aurora B, BUB1, Haspin, and MAP2K7.<sup>[14][15][16]</sup>

- For Research Use Only: This product is intended for research purposes only and is not for human or veterinary use.[8][9]

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